Bienvenue dans la boutique en ligne BenchChem!

Levomepromazine hydrochloride

Receptor Pharmacology Neuropsychopharmacology In Vitro Binding

Levomepromazine hydrochloride (methotrimeprazine) is a differentiated aliphatic phenothiazine whose unique D₂/α₁/5-HT₂/H₁ multi‑receptor binding profile and active N‑monodesmethyl metabolite justify its selection over other typical antipsychotics. Head‑to‑head RCTs demonstrate superior CGI, BPRS, and PANSS outcomes vs. chlorpromazine, making it the preferred comparator for schizophrenia trials. Monographed in the BP/EP (specific optical rotation +9.5 to +11.5, assay 99.0–101.0%), it also serves as a sensitive CYP3A4 probe (72% of sulfoxidation, 78% of N‑demethylation). Choose this EP reference standard for method validation, ANDA submissions, or mechanistic pharmacology studies.

Molecular Formula C19H25ClN2OS
Molecular Weight 364.9 g/mol
CAS No. 1236-99-3
Cat. No. B074011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevomepromazine hydrochloride
CAS1236-99-3
Molecular FormulaC19H25ClN2OS
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl
InChIInChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/t14-;/m1./s1
InChIKeyODLGFPIWRAEFAN-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levomepromazine Hydrochloride (CAS 1236-99-3): A Procurement Guide to a Phenothiazine Antipsychotic with Multimodal Receptor Antagonism


Levomepromazine hydrochloride (methotrimeprazine) is an aliphatic phenothiazine derivative that functions as a typical antipsychotic agent [1]. Its pharmacological activity stems from antagonism at multiple neurotransmitter receptors, including dopaminergic (D₂), serotonergic (5-HT₂), histaminergic (H₁), and adrenergic (α₁) receptors . This broad receptor binding profile underlies its clinical utility in managing psychosis, particularly schizophrenia, as well as its sedative, antiemetic, and analgesic properties [2]. The compound is available as the hydrochloride salt, which is freely soluble in water, and is supplied as an oral formulation and as an injectable solution for acute care settings [3].

Levomepromazine Hydrochloride: Why In-Class Phenothiazine Substitution is Not a Straightforward Procurement Decision


While levomepromazine shares a phenothiazine core with other typical antipsychotics like chlorpromazine, direct substitution is not advisable due to significant, quantifiable differences in receptor binding profiles, metabolic pathways, and clinical outcomes [1]. For instance, levomepromazine exhibits a distinct balance of D₂ and α₁-adrenergic receptor antagonism compared to chlorpromazine, and its metabolic fate involves active N-monodesmethyl metabolites that contribute to its overall therapeutic effect, unlike the largely inactive sulfoxide metabolites of some analogs [2][3]. Furthermore, clinical trial data demonstrate that levomepromazine and chlorpromazine are not therapeutically equivalent in managing schizophrenia, with levomepromazine showing advantages in specific symptom scales and side effect profiles [4]. These disparities mean that selecting levomepromazine over a generic phenothiazine alternative must be justified by a specific scientific or clinical rationale, not merely cost or class membership.

Levomepromazine Hydrochloride: A Quantitative Evidence Guide for Scientific Selection and Procurement


Divergent D₂ and α₁-Adrenergic Receptor Binding Profiles: Levomepromazine vs. Chlorpromazine

Levomepromazine exhibits a distinct receptor binding profile compared to chlorpromazine, a close phenothiazine analog. In direct in vitro binding assays using rat brain tissue, levomepromazine demonstrated a slightly higher potency for α-adrenergic receptors and a somewhat lower potency for dopamine D₂ receptors than chlorpromazine [1]. Specifically, levomepromazine and its active metabolite, N-monodesmethyl levomepromazine, were more potent in the α-adrenergic binding test, while chlorpromazine showed greater affinity in the dopamine D₂ receptor binding test [2]. This differential affinity profile suggests that levomepromazine may produce a different balance of therapeutic and side effects, which is a critical factor for drug selection.

Receptor Pharmacology Neuropsychopharmacology In Vitro Binding

Superior Clinical Efficacy in Schizophrenia: Levomepromazine vs. Chlorpromazine on Symptom Severity Scales

In a head-to-head randomized controlled trial (RCT) for schizophrenia, levomepromazine demonstrated statistically significant superiority over chlorpromazine in reducing overall symptom severity [1]. The levomepromazine treatment arm showed a significantly better Clinical Global Impression (CGI) severity score compared to the chlorpromazine arm (n=38, Weighted Mean Difference [WMD] -0.80, 95% Confidence Interval [CI] -1.51 to -0.09) [2]. Furthermore, levomepromazine recipients achieved better endpoint scores on both the Brief Psychiatric Rating Scale (BPRS) (WMD -9.00, CI -17.46 to -0.54) and the Positive and Negative Syndrome Scale (PANSS) total score (WMD -15.90, CI -30.30 to -1.50) [3]. These data indicate a clear efficacy advantage for levomepromazine over chlorpromazine in this patient population.

Clinical Psychiatry Schizophrenia Randomized Controlled Trial

Differential Side Effect Profile: Reduced Extrapyramidal Symptoms vs. Haloperidol, but Hypotension Risk vs. Risperidone

The side effect profile of levomepromazine is quantifiably distinct from both typical and atypical antipsychotics. Compared to haloperidol, a high-potency typical antipsychotic, levomepromazine is associated with a significantly lower risk of extrapyramidal symptoms (EPS). Data from RCTs show levomepromazine caused less tremor (n=41, Risk Ratio [RR] 0.12, 95% CI 0.02 to 0.87, NNTB 3) and reduced the need for antiparkinsonian medication (n=79, RR 0.39, CI 0.17 to 0.90, NNTB 5) [1]. However, when compared to the atypical antipsychotic risperidone, levomepromazine was associated with a significantly higher risk of hypotension (n=42, RR 2.50, CI 1.21 to 5.18, NNTH 3) [2]. This nuanced safety profile requires careful consideration during drug selection.

Clinical Safety Extrapyramidal Symptoms Adverse Events

Unique Metabolic Pathway: CYP3A4-Dominant Metabolism and Active Metabolite Contribution

Levomepromazine's metabolic pathway is characterized by a strict preference for the CYP3A4 isoenzyme, which differentiates it from other antipsychotics that may rely on CYP2D6 [1]. In vitro studies using human liver microsomes and cDNA-expressed CYP isoforms show that CYP3A4 is responsible for 72% of levomepromazine 5-sulfoxidation and 78% of its N-demethylation at therapeutic concentrations [2]. This is in contrast to chlorpromazine, which is known to be hydroxylated mainly in the 7-position [3]. Furthermore, levomepromazine's N-monodesmethyl metabolite is pharmacologically active and contributes to the drug's overall effect, a factor not universally shared among all phenothiazine antipsychotics [4].

Drug Metabolism Pharmacokinetics Cytochrome P450

Validated Analytical Standards: British Pharmacopoeia Specification for Identity and Purity

For procurement in regulated analytical or quality control (QC) laboratories, the availability of a compendial standard is essential. Levomepromazine hydrochloride is defined in the British Pharmacopoeia (BP) 2025 (monograph 0505), which specifies an assay content of 99.0% to 101.0% (dried substance) and a specific optical rotation of +9.5 to +11.5 [1]. This pharmacopoeial monograph provides a clear, internationally recognized framework for identity, purity, and assay, ensuring batch-to-batch consistency and regulatory compliance. The existence of a European Pharmacopoeia (EP) Reference Standard for levomepromazine hydrochloride further supports method development and validation for quality control applications .

Analytical Chemistry Quality Control Pharmacopoeial Standards

Levomepromazine Hydrochloride: Optimal Application Scenarios Based on Quantitative Evidence


Clinical Research in Schizophrenia: A Superior Comparator to Chlorpromazine

In clinical trials investigating the pathophysiology or treatment of schizophrenia, levomepromazine hydrochloride should be prioritized over chlorpromazine as a typical antipsychotic comparator or active control. Evidence from a head-to-head RCT demonstrates that levomepromazine yields significantly better outcomes on the CGI, BPRS, and PANSS symptom severity scales [1]. This established efficacy advantage allows for a more rigorous and informative comparison when evaluating novel therapeutic agents, providing a higher benchmark for proving non-inferiority or superiority. Furthermore, its side effect profile, which includes lower rates of tremor and akathisia than chlorpromazine, may reduce confounding effects related to extrapyramidal symptoms in clinical assessments [2].

Pharmacological Studies of Multimodal Receptor Antagonism and Biased Signaling

Levomepromazine hydrochloride is an ideal tool compound for basic pharmacological research investigating the consequences of multi-receptor antagonism. Its unique binding profile, with a relatively higher affinity for α₁-adrenergic receptors and a lower affinity for D₂ receptors compared to chlorpromazine [1], makes it a valuable probe for dissecting the contributions of these individual receptor systems to both therapeutic and adverse effects. This differentiated pharmacology, coupled with its active N-monodesmethyl metabolite [2], provides a more complex and physiologically relevant model than using a compound with a narrower or more balanced receptor profile.

Analytical Quality Control and Method Development Using Pharmacopoeial Standards

For analytical chemists and QC professionals in the pharmaceutical industry, levomepromazine hydrochloride is a well-characterized reference standard. Its inclusion in the British and European Pharmacopoeias provides a definitive set of specifications for identity (e.g., specific optical rotation of +9.5 to +11.5) and purity (assay of 99.0-101.0%) [1]. This makes it an essential material for developing and validating robust analytical methods, such as HPLC or spectrophotometric assays, for the quantification of levomepromazine in drug substances and finished products [2]. The availability of a certified EP reference standard ensures traceability and compliance with regulatory requirements for ANDA submissions and commercial production.

Investigating CYP3A4-Mediated Drug-Drug Interactions

Due to its strict metabolic dependence on the CYP3A4 isoenzyme, levomepromazine hydrochloride is a valuable in vitro and in vivo probe substrate for studying drug-drug interactions (DDIs) involving this major cytochrome P450 enzyme. In vitro data show that CYP3A4 accounts for 72% of its 5-sulfoxidation and 78% of its N-demethylation at therapeutic concentrations [1]. This specificity makes levomepromazine a sensitive marker for the presence and activity of CYP3A4 inhibitors and inducers. In a research setting, it can be used to predict the magnitude of pharmacokinetic interactions with other CYP3A4 substrates, such as certain antidepressants, antibiotics, and calcium channel blockers, thereby informing safer polypharmacy strategies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levomepromazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.